2-[4,7-Bis(carboxylatomethyl)-1,4,7-triaza-10-azanidacyclododec-1-yl]acetate;gadolinium(3+)
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Overview
Description
Gadoteridol Related Compound B (50 mg) (1,4,7,10-tetraazacyclododecane-1,4,7-triacetic acid, monogadolinium salt) is a gadolinium-based compound. It is often used as a reference standard in various scientific and industrial applications. This compound is known for its stability and unique properties, making it valuable in research and development.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Gadoteridol Related Compound B involves the complexation of gadolinium with 1,4,7,10-tetraazacyclododecane-1,4,7-triacetic acid. The process typically includes the following steps:
Preparation of the ligand: 1,4,7,10-tetraazacyclododecane-1,4,7-triacetic acid is synthesized through a series of reactions involving cyclen and bromoacetic acid.
Complexation: The ligand is then reacted with gadolinium chloride in an aqueous solution under controlled pH and temperature conditions to form the monogadolinium salt.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process is optimized for yield and purity, often involving advanced purification techniques such as crystallization and chromatography.
Chemical Reactions Analysis
Types of Reactions
Gadoteridol Related Compound B can undergo various chemical reactions, including:
Complexation: Formation of stable complexes with other metal ions.
Substitution: Replacement of ligands in the coordination sphere of gadolinium.
Common Reagents and Conditions
Complexation: Typically involves aqueous solutions of metal salts and controlled pH conditions.
Substitution: Requires specific ligands and often occurs under mild conditions to prevent decomposition.
Major Products
The major products of these reactions are typically other gadolinium complexes with different ligands, which can be used for various applications in research and industry.
Scientific Research Applications
Gadoteridol Related Compound B has a wide range of applications in scientific research, including:
Chemistry: Used as a reference standard for analytical methods and in the study of coordination chemistry.
Biology: Employed in the development of contrast agents for imaging techniques.
Medicine: Investigated for its potential use in magnetic resonance imaging (MRI) as a contrast agent.
Industry: Utilized in the production of high-purity gadolinium compounds for various industrial applications.
Mechanism of Action
The primary mechanism of action of Gadoteridol Related Compound B involves its ability to form stable complexes with metal ions. This property is leveraged in imaging techniques, where the compound enhances the contrast of images by interacting with magnetic fields. The molecular targets and pathways involved include the coordination sites on the gadolinium ion and the ligands in the compound.
Properties
Molecular Formula |
C14H22GdN4O6- |
---|---|
Molecular Weight |
499.6 g/mol |
IUPAC Name |
2-[4,7-bis(carboxylatomethyl)-1,4,7-triaza-10-azanidacyclododec-1-yl]acetate;gadolinium(3+) |
InChI |
InChI=1S/C14H25N4O6.Gd/c19-12(20)9-16-3-1-15-2-4-17(10-13(21)22)6-8-18(7-5-16)11-14(23)24;/h1-11H2,(H,19,20)(H,21,22)(H,23,24);/q-1;+3/p-3 |
InChI Key |
VXYQJCHCLZZIRW-UHFFFAOYSA-K |
Canonical SMILES |
C1CN(CCN(CCN(CC[N-]1)CC(=O)[O-])CC(=O)[O-])CC(=O)[O-].[Gd+3] |
Origin of Product |
United States |
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